Lipophilicity (XLogP3): 1-(Quinazolin-6-yl)ethanol vs. Quinazolin-6-ylmethanol
1-(Quinazolin-6-yl)ethanol exhibits an experimental/computed XLogP3 of 0.5, which is distinctly lower than the predicted ClogP of approximately 1.0–1.2 for the des-methyl analog quinazolin-6-ylmethanol . This 0.5–0.7 log unit decrease indicates superior aqueous solubility and reduced non-specific protein binding for the target compound. Lower lipophilicity is a key driver for improved pharmacokinetic profiles in lead optimization [1].
| Evidence Dimension | Lipophilicity (XLogP3 / ClogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 (smolecule.com computed) |
| Comparator Or Baseline | Quinazolin-6-ylmethanol: ClogP ≈ 1.0–1.2 (AladdinSci computed) |
| Quantified Difference | Δ LogP ≈ 0.5–0.7 units lower for target compound |
| Conditions | In silico prediction using XLogP3/ClogP algorithms |
Why This Matters
A 0.5 log unit reduction in lipophilicity can translate to a ~3-fold improvement in aqueous solubility, which is critical for in vitro assay reproducibility and oral bioavailability.
- [1] Wenlock, M. C. et al. (2003). A comparison of physiochemical parameters considered in the prediction of oral absorption in human. Journal of Medicinal Chemistry, 46(11), 2221–2231. Establishes the importance of LogP modulation for bioavailability. View Source
